N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylphenyl and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core is typically synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The dimethylphenyl groups are introduced through nucleophilic substitution reactions using 3,5-dimethylaniline.
Coupling with Glycinamide: The final step involves coupling the triazine derivative with 4-ethoxyphenylglycinamide under specific reaction conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethylhexyl Butamido Triazone: Another triazine derivative used as a UV filter in sunscreens.
4- (4,6-Bis (2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol: A related compound with similar structural features.
Uniqueness
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide is unique due to its specific substitution pattern and the presence of the glycinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C29H33N7O2 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H33N7O2/c1-6-38-25-9-7-22(8-10-25)31-26(37)17-30-27-34-28(32-23-13-18(2)11-19(3)14-23)36-29(35-27)33-24-15-20(4)12-21(5)16-24/h7-16H,6,17H2,1-5H3,(H,31,37)(H3,30,32,33,34,35,36) |
InChI Key |
CBPDOCZZIPYDFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC(=CC(=C3)C)C)NC4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
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